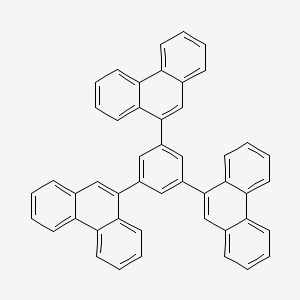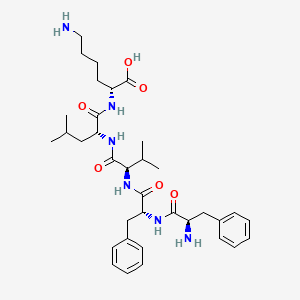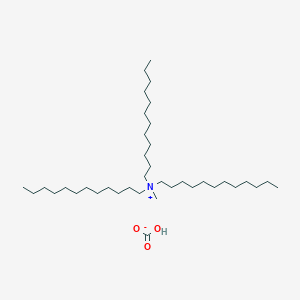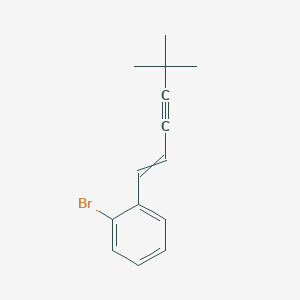
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the serine and threonine residues, which have hydroxyl groups that can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N,N’-disuccinimidyl carbonate (DSC) can be used for modifying hydroxyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified serine and threonine residues with various functional groups.
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of cysteine residues suggests potential involvement in redox reactions or disulfide bond formation, which can influence the peptide’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine: Similar in structure but with variations in the amino acid sequence.
L-Phenylalanyl-L-proline: A simpler dipeptide with different properties and applications.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. The presence of multiple cysteine residues allows for potential disulfide bond formation, adding to its stability and biological activity.
Properties
CAS No. |
238090-69-2 |
|---|---|
Molecular Formula |
C33H51N7O10S2 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C33H51N7O10S2/c1-17(2)12-21(36-31(47)25-10-7-11-40(25)32(48)20(34)15-51)27(43)37-23(14-41)29(45)38-24(16-52)30(46)35-22(13-19-8-5-4-6-9-19)28(44)39-26(18(3)42)33(49)50/h4-6,8-9,17-18,20-26,41-42,51-52H,7,10-16,34H2,1-3H3,(H,35,46)(H,36,47)(H,37,43)(H,38,45)(H,39,44)(H,49,50)/t18-,20+,21+,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
PTYPXCZRUJTVLF-YZXCZKIVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


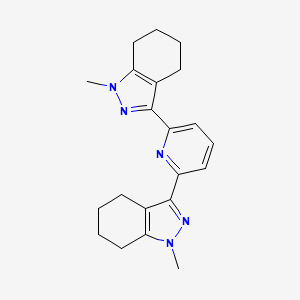
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
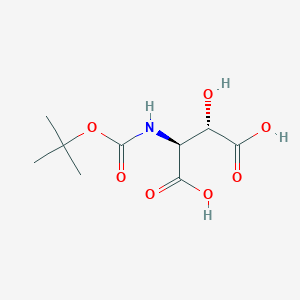
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
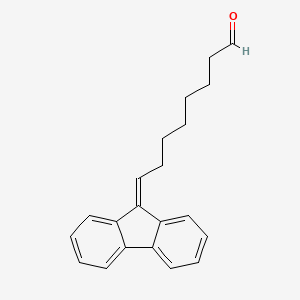
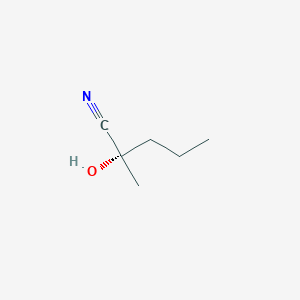
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
